molecular formula C8H10F3NO B6326051 4-(Trifluoromethyl)cyclohexyl isocyanate, 97% CAS No. 58665-74-0

4-(Trifluoromethyl)cyclohexyl isocyanate, 97%

Cat. No. B6326051
CAS RN: 58665-74-0
M. Wt: 193.17 g/mol
InChI Key: ZKCFXUZAOZELQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)cyclohexyl isocyanate, or 4-TMCI, is a widely used synthetic reagent in organic and inorganic chemistry. It is a colorless liquid with a strong, pungent odor and is widely used as a catalyst in a variety of reactions. 4-TMCI is an important building block for the synthesis of many organic compounds and has been used in a variety of scientific research applications.

Scientific Research Applications

4-TMCI has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in the synthesis of polymers and as a catalyst in the synthesis of organometallic compounds. In addition, 4-TMCI has been used as a reagent in the synthesis of a variety of inorganic compounds, including metal-organic frameworks and metal-organic nanostructures.

Mechanism of Action

4-TMCI is a catalyst in the synthesis of a variety of organic and inorganic compounds. Its mechanism of action involves the formation of a complex between the trifluoromethylcyclohexanol and the phosgene. This complex then undergoes a nucleophilic substitution reaction, in which the phosgene is replaced by the 4-TMCI. This reaction is typically complete within 1-2 hours at temperatures between 20-50°C.
Biochemical and Physiological Effects
4-TMCI is a highly reactive compound and is not intended for human consumption. In laboratory experiments, it has been found to be toxic to mammalian cells and is a potential carcinogen. It is also a potential irritant to the skin, eyes, and respiratory system. As such, it is important to use appropriate safety measures when handling 4-TMCI in the laboratory.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-TMCI in laboratory experiments are its high reactivity, its high yield, and its wide range of applications. Its high reactivity makes it an ideal reagent for synthesizing a variety of organic and inorganic compounds. Its high yield makes it an efficient reagent for synthesizing compounds in a short period of time. Additionally, its wide range of applications makes it an ideal reagent for synthesizing a variety of compounds.
The main limitation of using 4-TMCI in laboratory experiments is its toxicity. 4-TMCI is a highly reactive compound and is toxic to mammalian cells. As such, it is important to use appropriate safety measures when handling 4-TMCI in the laboratory.

Future Directions

There are a number of potential future directions for the use of 4-TMCI in scientific research. One potential future direction is the development of new synthetic methods using 4-TMCI as a reagent. Additionally, there is potential for the use of 4-TMCI in the synthesis of new classes of compounds, such as metal-organic frameworks and metal-organic nanostructures. Additionally, there is potential for the use of 4-TMCI in the synthesis of a variety of pharmaceuticals, agrochemicals, and polymers. Finally, there is potential for the use of 4-TMCI in the synthesis of a variety of organic and inorganic compounds.

Synthesis Methods

4-TMCI is synthesized from the reaction of trifluoromethylcyclohexanol with phosgene in the presence of a base. The reaction is carried out in an inert atmosphere, typically under anhydrous conditions. The reaction is typically carried out at temperatures between 20-50°C and is typically complete within 1-2 hours. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction yields 4-TMCI in high yields (typically >95%).

properties

IUPAC Name

1-isocyanato-4-(trifluoromethyl)cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h6-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCFXUZAOZELQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cyclohexyl isocyanate

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